2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine
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Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol . The reaction is carried out at a temperature of around 50°C to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as mesoporous titania-alumina mixed oxide (MTAMO) are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its anticonvulsant, antidepressant, and anxiolytic properties.
Industry: Studied as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is not fully understood. it is believed to act as a GABA-A receptor agonist, which results in the inhibition of neurotransmitter release. The compound has also been found to inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties. Additionally, it may interact with metal ions, making it useful as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide: Known for its anticonvulsant and antidepressant properties.
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone: Studied for its anti-Candida activity.
Uniqueness
2-(1,3-Benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine is unique due to its combination of a benzoxazole ring with a dimethylethanamine group, which imparts specific chemical and biological properties. Its ability to act as a GABA-A receptor agonist and inhibit neurotransmitter reuptake distinguishes it from other benzoxazole derivatives.
Properties
CAS No. |
46421-73-2 |
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Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H14N2OS/c1-13(2)7-8-15-11-12-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3 |
InChI Key |
NRGIMNFVKHZTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
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